Alanine, N-acetyl-N-butyl-
Description
Contextualization within Amino Acid Chemistry and Synthetic Modifications
Amino acids, as the monomeric units of proteins, possess a characteristic structure with a central carbon atom bonded to an amino group, a carboxylic acid group, a hydrogen atom, and a variable side chain. Alanine (B10760859), the simplest chiral amino acid, features a methyl group as its side chain. Chemical modifications of amino acids, such as the N-acylation and N-alkylation of the amino group, are pivotal strategies in medicinal chemistry and materials science. nih.gov These modifications alter the molecule's physical and chemical properties, including lipophilicity, hydrogen bonding capacity, and resistance to enzymatic degradation. monash.edu By converting the primary amine of an amino acid into a secondary or tertiary amide, researchers can fine-tune the molecule's characteristics for specific applications.
N-acetylation involves the addition of an acetyl group (-COCH₃) to the nitrogen atom of the amino group, a common modification that can make a molecule more hydrophobic. wikipedia.org N-alkylation, the addition of an alkyl group like a butyl chain, further increases lipophilicity and can significantly enhance a peptide's bioavailability. monash.edu The combination of both modifications on the same amino acid, as seen in N-acetyl-N-butyl-alanine, creates a unique molecular structure with distinct properties.
Overview of Structurally Related N-Substituted Amino Acid Analogues
N-acetyl-N-butyl-alanine belongs to a broad class of N-substituted amino acids. Research in this area is extensive, with numerous analogues synthesized and studied. For instance, N-acyl D-amino acids isolated from Bacillus pumilus have demonstrated surfactant properties. science.gov The ethyl ester of N-acetyl-N-butyl-β-alanine, known as IR3535, is a well-known insect repellent. wikipedia.orgnih.gov This structural relative underscores how modifications to the alanine backbone—in this case, shifting the amino group to the beta position—can lead to vastly different applications.
Other related compounds include N-substituted glycine (B1666218) derivatives, where different alkyl groups (propyl, butyl, pentyl, etc.) are attached to the nitrogen atom of glycine. nih.govacs.org These studies explore how varying the length and branching of the alkyl chain influences properties like lipophilicity and biological interactions. nih.govacs.org The synthesis of N-substituted β-amino acid derivatives has also been a focus, with some showing promise as antimicrobial agents against multidrug-resistant pathogens. researchgate.net
Historical Development of N-Acetylation and N-Butylation Strategies in Amino Acid Chemistry
The modification of amino acids is a long-standing practice in organic chemistry. N-acetylation, for example, has been recognized for its role in both synthetic chemistry and biological systems for decades. nih.gov In early protein chemistry, acetylation was used as a tool to modify and study protein function. In biological contexts, N-terminal acetylation is one of the most common protein modifications in eukaryotes, affecting the stability, localization, and synthesis of proteins. wikipedia.orgnih.gov
The N-alkylation of amino acids has traditionally been achieved through methods like reductive amination or the use of alkyl halides. nih.gov However, these methods often require harsh conditions or produce significant waste. nih.gov More recent developments have focused on catalytic methods for direct N-alkylation of unprotected amino acids with alcohols, offering a more sustainable and efficient route to these valuable compounds. nih.gov The synthesis of the ethyl ester of N-acetyl-N-butyl-β-alanine, a related compound, involves a two-step process: first, the N-butylation of ethyl acrylate (B77674), followed by acetylation with acetic anhydride (B1165640). This highlights a common synthetic pathway for creating such disubstituted amino acid derivatives.
Significance of N-Acetyl-N-Butyl-Alanine in Academic Chemical Studies
While specific academic studies focusing solely on N-acetyl-N-butyl-alanine are not abundant in the public literature, its structural motifs are of significant interest. The presence of both an acetyl and a butyl group on the nitrogen atom makes it a useful model compound for studying the effects of combined N-acylation and N-alkylation. This type of modification is known to increase lipophilicity and alter the conformational flexibility of peptides, which can enhance their ability to cross biological membranes. monash.edu
The study of such compounds contributes to a deeper understanding of structure-activity relationships in medicinal chemistry. For example, the incorporation of N-alkylated amino acids into peptides is a known strategy to improve their bioavailability. rsc.org Therefore, research on the synthesis and properties of molecules like N-acetyl-N-butyl-alanine provides valuable data for the design of more effective peptide-based drugs.
Scope and Objectives of Current Research Trajectories
Current research involving N-substituted amino acids is directed toward several key areas. A major focus is the development of novel therapeutic agents, including antimicrobial and anticancer compounds. researchgate.netmdpi.com Researchers are exploring how different N-substituents can be used to target specific biological pathways or to overcome drug resistance.
Another significant research trajectory is the creation of advanced biomaterials. The self-assembly properties of N-acylated amino acids make them suitable for forming hydrogels, nanoparticles, and other functional materials. science.gov Furthermore, there is a strong emphasis on developing greener and more efficient synthetic methods for producing N-substituted amino acids, moving away from traditional multi-step processes that require protecting groups and generate substantial waste. nih.govresearchgate.net The exploration of solvent-free and catalyst-free reactions is a testament to this trend. researchgate.net
Data Tables
Table 1: Properties of a Structurally Related Compound: Ethyl N-acetyl-N-butyl-β-alaninate (IR3535)
| Property | Value | Reference(s) |
| IUPAC Name | Ethyl 3-(N-butylacetamido)propanoate | wikipedia.org |
| Molecular Formula | C₁₁H₂₁NO₃ | wikipedia.org |
| Molar Mass | 215.293 g/mol | wikipedia.org |
| Appearance | Colorless liquid | wikipedia.org |
| Boiling Point | 141 °C (decomposes) | wikipedia.org |
| Solubility in Water | 70 g/L (at 20 °C) | wikipedia.org |
Table 2: Synthesis of a Structurally Related Compound: Ethyl N-acetyl-N-butyl-β-alaninate
| Step | Reactants | Conditions | Product | Reference(s) |
| 1. N-Butylation | n-butylamine, ethyl acrylate | Heating and refluxing for 3-4 hours | Ethyl 3-(butylamino)propionate | |
| 2. N-Acetylation | Ethyl 3-(butylamino)propionate, acetic anhydride | 80-90°C for 1 hour | Ethyl N-acetyl-N-butyl-β-alaninate |
Properties
CAS No. |
162152-01-4 |
|---|---|
Molecular Formula |
C9H17NO3 |
Synonyms |
Alanine, N-acetyl-N-butyl- |
Origin of Product |
United States |
Advanced Spectroscopic and Analytical Characterization Techniques for N Acetyl N Butyl Alanine
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation and Conformational Analysis
NMR spectroscopy is a powerful, non-destructive technique that probes the magnetic properties of atomic nuclei, offering profound insights into molecular structure and dynamics. For N-Acetyl-N-Butyl-Alanine, NMR is crucial for confirming the covalent structure and understanding its conformational preferences in solution.
Proton (¹H) and Carbon-13 (¹³C) NMR spectra provide a detailed map of the hydrogen and carbon atoms within a molecule, respectively. While specific experimental data for N-Acetyl-N-Butyl-Alanine is not widely published, the expected chemical shifts can be predicted based on the known spectra of related compounds such as N-acetyl-L-alanine nih.govhmdb.ca.
The ¹H NMR spectrum is expected to show distinct signals for the protons of the alanine (B10760859) backbone, the N-acetyl group, and the N-butyl group. The chemical environment of each proton determines its resonance frequency (chemical shift, δ), and spin-spin coupling between neighboring protons provides information on connectivity.
The ¹³C NMR spectrum reveals the chemical shifts for each unique carbon atom in the molecule. The carbonyl carbons of the acetyl and carboxylic acid groups are expected to resonate at the downfield end of the spectrum, while the aliphatic carbons of the alanine, acetyl, and butyl groups will appear at the upfield end.
Expected ¹H and ¹³C NMR Chemical Shifts for N-Acetyl-N-Butyl-Alanine (Based on data from N-acetyl-L-alanine and standard chemical shift values)
| Assignment | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) |
| Alanine Cα-H | ~4.1-4.3 (quartet) | ~53 |
| Alanine Cβ-H₃ | ~1.3-1.5 (doublet) | ~20 |
| Acetyl C-H₃ | ~2.0 (singlet) | ~24 |
| N-Butyl N-CH₂ | ~3.1-3.4 (triplet) | ~45-50 |
| N-Butyl -CH₂- | ~1.4-1.6 (sextet) | ~29-31 |
| N-Butyl -CH₂- | ~1.2-1.4 (sextet) | ~19-21 |
| N-Butyl -CH₃ | ~0.9 (triplet) | ~13-14 |
| Carboxyl COOH | Variable (broad singlet) | ~175-183 |
| Acetyl C=O | - | ~170-176 |
Two-dimensional (2D) NMR experiments are essential for unambiguously assigning the ¹H and ¹³C signals and confirming the molecular structure by revealing correlations between nuclei.
¹H-¹H Correlated Spectroscopy (COSY): This experiment would map the couplings between protons, confirming the connectivity within the butyl group (e.g., correlations between adjacent CH₂ groups) and the alanine moiety (correlation between the Cα-H and Cβ-H₃).
¹H-¹³C Heteronuclear Single Quantum Coherence (HSQC): This technique correlates each proton signal with the signal of the carbon atom to which it is directly attached hmdb.ca. It would be used to definitively assign the carbon signals based on the already assigned proton signals. For instance, the proton signal at ~2.0 ppm would correlate with the acetyl carbon signal at ~24 ppm.
NMR spectroscopy is a key tool for investigating the conformational properties of peptides and amino acid derivatives in solution auremn.org.br. For N-Acetyl-N-Butyl-Alanine, the N-acetyl and N-butyl substitutions introduce additional rotational freedom and potential for distinct stable conformations compared to simple alanine.
Studies on related N-acetyl-alanine amides have utilized a combination of experimental NMR and theoretical calculations to explore their conformational landscapes nih.govbibliotekanauki.plresearchgate.net. Techniques such as Nuclear Overhauser Effect Spectroscopy (NOESY) can be used to determine through-space proximities between protons, providing crucial constraints for defining the three-dimensional structure. Additionally, the measurement of coupling constants and the analysis of chemical shift changes with solvent or temperature can provide valuable information about the preferred conformations and the dynamics of the molecule in solution nih.gov.
Vibrational Spectroscopy: Infrared (IR) and Raman Studies
Vibrational spectroscopy, including Infrared (IR) and Raman techniques, probes the vibrational modes of a molecule. These methods are highly sensitive to the presence of specific functional groups and can provide information on molecular structure, hydrogen bonding, and conformation.
Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes ijsr.net. The resulting spectrum displays absorption bands at specific frequencies corresponding to the vibrations of different functional groups. IR is particularly effective for identifying polar bonds like C=O, O-H, and N-H nih.gov.
For N-Acetyl-N-Butyl-Alanine, the IR spectrum would provide clear evidence for its key functional groups. Theoretical and experimental studies on N-acetyl-L-alanine serve as an excellent reference for interpreting the spectrum nih.gov.
Expected Characteristic IR Absorption Bands for N-Acetyl-N-Butyl-Alanine
| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Description |
| O-H stretch | Carboxylic Acid | 2500-3300 (broad) | A very broad band characteristic of the hydrogen-bonded hydroxyl group. |
| C-H stretch | Aliphatic (Butyl, Alanine) | 2850-3000 | Sharp peaks corresponding to the stretching of C-H bonds in the alkyl chains. |
| C=O stretch | Carboxylic Acid | 1700-1725 | Strong absorption from the carbonyl of the acid group. |
| C=O stretch (Amide I) | N-acetyl Amide | 1630-1680 | A strong, characteristic band for the amide carbonyl stretching. |
| N-H bend (Amide II) | N-acetyl Amide | 1510-1570 | Bending vibration of the N-H bond coupled with C-N stretching. Note: Absent in N-acetyl-N-butyl-alanine as it is a tertiary amide. |
| C-N stretch | Amide | 1200-1300 | Stretching vibration of the carbon-nitrogen bond in the amide group. |
The absence of the Amide II band (typically around 1550 cm⁻¹), which arises from N-H bending, would be a key indicator of the N,N-disubstituted (tertiary) amide structure in N-Acetyl-N-Butyl-Alanine.
Raman spectroscopy is a complementary vibrational technique that measures the inelastic scattering of monochromatic light nih.gov. While IR is sensitive to changes in dipole moment, Raman is sensitive to changes in polarizability, making it particularly useful for analyzing non-polar bonds and skeletal vibrations, such as C-C and C-S bonds nih.gov.
The Raman spectrum of N-Acetyl-N-Butyl-Alanine would provide a unique "fingerprint" of the molecule researchgate.net. Studies on alanine and its oligomers have demonstrated that Raman spectroscopy is sensitive to ionic forms and conformational changes cas.cz.
Key features in the Raman spectrum would include:
C-H Stretching: Strong signals in the 2800-3000 cm⁻¹ region, similar to the IR spectrum.
Amide I Band: A strong band around 1630-1680 cm⁻¹, corresponding to the C=O stretch of the acetyl group.
Skeletal Vibrations: The "fingerprint" region (below 1500 cm⁻¹) would contain a complex series of peaks corresponding to C-C stretching and various bending and deformation modes of the entire molecular skeleton researchgate.netdoi.org. These vibrations are highly sensitive to the molecule's conformation.
By comparing the experimental Raman spectra with theoretical calculations, it is possible to assign the observed bands to specific vibrational modes and gain a deeper understanding of the molecule's structure and intermolecular interactions in different states (e.g., solid vs. solution) cas.czacs.org.
Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is a cornerstone for the molecular weight determination and structural elucidation of N-acetyl-N-butyl-alanine.
High-Resolution Mass Spectrometry (HRMS) is critical for the unambiguous identification and quantification of N-acetyl-N-butyl-alanine. nih.govspringernature.comnih.gov Unlike standard resolution mass spectrometry, HRMS instruments, such as quadrupole time-of-flight (QqTOF), can measure m/z values with very high precision. This capability allows for the determination of the elemental composition of the parent molecule and its fragments, which is essential for confirming the identity of N-acetyl-N-butyl-alanine and distinguishing it from isobaric interferences.
Lysine (B10760008) acetylation is a prevalent post-translational modification (PTM) that is extensively studied using HRMS. nih.govspringernature.com The methodologies developed for acetylated lysine can be adapted for N-acetyl-N-butyl-alanine. The dynamic nature of PTMs allows cells to quickly react to environmental changes, making their accurate identification crucial. nih.govspringernature.comnih.govresearchgate.net HRMS, often coupled with immunoaffinity enrichment, stands out as a premier method for identifying and quantifying protein acetylation. nih.govspringernature.comnih.gov A data-independent acquisition (DIA) approach in HRMS provides high-throughput, accurate, and reproducible quantification of such modifications. nih.govnih.gov
| Parameter | Description | Relevance to N-Acetyl-N-Butyl-Alanine |
| Mass Accuracy | The closeness of the measured mass to the true mass. | Enables the confident determination of the elemental formula. |
| Resolution | The ability to distinguish between two peaks of slightly different m/z. | Crucial for separating the analyte signal from matrix interferences. |
| Fragmentation Analysis | The study of the patterns of ion fragmentation. | Provides structural information and confirms the presence of acetyl and butyl groups. |
This table illustrates the key parameters of HRMS and their significance in the analysis of N-Acetyl-N-Butyl-Alanine.
Amino acids, including N-acetyl-N-butyl-alanine, can present analytical challenges due to their intrinsic properties. Derivatization is a chemical modification technique used to improve their analytical characteristics for MS detection. rsc.orgnih.gov This process can enhance ionization efficiency, improve chromatographic separation, and increase the hydrophobicity and basicity of the analyte. rsc.orgresearchgate.net
Several derivatization strategies are applicable to amino acids. For instance, reagents can target common functional groups like amino and carboxyl groups. rsc.org One novel method involves the derivatization of amino, carboxyl, and phenolic hydroxyl groups using 1-bromobutane (B133212) to improve the hydrophobicity and basicity of amino acids, leading to high-sensitivity detection with liquid chromatography/tandem mass spectrometry (LC-MS/MS). rsc.orgresearchgate.net Another approach uses urea (B33335) to form carbamoyl (B1232498) amino acids, which show better separation on reversed-phase columns. nih.gov For gas chromatography-mass spectrometry (GC-MS), silylation is a common technique, where reagents like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) replace active hydrogens, making the amino acid more volatile. thermofisher.com
| Derivatization Reagent | Target Functional Group(s) | Effect on Analyte | Analytical Advantage |
| 1-Bromobutane | Amino, Carboxyl, Phenolic Hydroxyl | Increased hydrophobicity and basicity | Enhanced sensitivity in LC-MS/MS. rsc.orgresearchgate.net |
| Urea | Amino | Forms carbamoyl amino acids | Improved separation on reversed-phase columns. nih.gov |
| MTBSTFA (N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide) | Hydroxyl, Amine, Thiol | Forms stable, less moisture-sensitive TBDMS derivatives | Improved volatility for GC-MS analysis. sigmaaldrich.com |
| Ethyl Chloroformate | Amino | Forms N-ethoxycarbonyl derivatives | Suitable for GC-MS analysis. researchgate.net |
This table summarizes various derivatization strategies that can be employed to enhance the detection of amino acids like N-Acetyl-N-Butyl-Alanine in mass spectrometry.
Chromatographic Methods for Separation, Purity Assessment, and Quantitative Analysis
Chromatography is a laboratory technique for the separation of a mixture. The mixture is dissolved in a fluid called the mobile phase, which carries it through a structure holding another material called the stationary phase.
Gas Chromatography (GC) is a powerful technique for separating and analyzing compounds that can be vaporized without decomposition. thermofisher.com Due to their polar nature, amino acids are not typically volatile enough for direct GC analysis and require derivatization. thermofisher.comsigmaaldrich.com This process converts the polar functional groups into less polar, more volatile derivatives. sigmaaldrich.com
For N-acetyl-N-butyl-alanine, a two-step derivatization process would be necessary to create N-acetyl-n-butyl esters suitable for GC analysis. The carboxyl group would be esterified, and any other active hydrogens would be derivatized, for example, through silylation. thermofisher.com Reagents such as N-methyl-N-tert-butyldimethylsilyltrifluoroacetamide (MtBSTFA) are effective for this purpose, exhibiting good linear regression, high sensitivity, and reproducibility. nih.gov The resulting derivatives produce characteristic fragments upon analysis by GC-MS, allowing for straightforward identification. sigmaaldrich.com
| Derivatization Step | Reagent Example | Purpose |
| Esterification | Butanol/HCl | Converts the carboxylic acid to a butyl ester, increasing volatility. |
| Silylation | MTBSTFA | Replaces active hydrogens on the N-acetyl group, further increasing volatility and thermal stability. sigmaaldrich.com |
This table outlines the derivatization steps required for the analysis of N-Acetyl-N-Butyl-Alanine by Gas Chromatography.
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation, identification, and quantification of components in a mixture. ijper.org For the analysis of N-acetyl-N-butyl-alanine, reversed-phase HPLC (RP-HPLC) is a particularly suitable method. A study on the structurally similar compound ethyl-3-(N-n-butyl-N-acetyl)aminopropionate demonstrated the effectiveness of RP-HPLC for its determination. nih.gov
In a typical RP-HPLC setup for N-acetyl-N-butyl-alanine, a non-polar stationary phase, such as a C18 column, would be used. The mobile phase would consist of a mixture of water and an organic solvent like acetonitrile. nih.gov Detection is commonly achieved using a UV detector. The method can be validated for linearity, precision, and accuracy to ensure reliable purity assessment and quantitative analysis. nih.gov Pre-column derivatization can also be employed to enhance the detectability of amino acids. researchgate.net
| Parameter | Typical Conditions for a Structurally Similar Compound | Relevance for N-Acetyl-N-Butyl-Alanine Analysis |
| Stationary Phase | Hypersil ODS RP-C18 (250 x 4.6 mm, 5 µm). nih.gov | A C18 column would provide good retention and separation. |
| Mobile Phase | Water-acetonitrile (60:40, v/v). nih.gov | The ratio can be optimized to achieve the desired retention time and resolution. |
| Flow Rate | 1.0 ml/min. nih.gov | A standard flow rate for analytical HPLC. |
| Detection | UV at 220 nm. nih.gov | The amide bond in N-acetyl-N-butyl-alanine should provide UV absorbance. |
This table presents typical HPLC conditions, based on a similar compound, that could be adapted for the analysis of N-Acetyl-N-Butyl-Alanine.
Size Exclusion Chromatography (SEC) is a chromatographic method in which molecules in solution are separated by their size, and in some cases molecular weight. nih.gov It is a crucial analytical technique for characterizing macromolecules, enabling the measurement of average molecular weights and molecular-weight distributions of polymers. nih.gov
If N-acetyl-N-butyl-alanine were to be incorporated into a polymeric structure, SEC would be the primary method for analyzing the resulting polymer. The technique separates polymer chains based on their hydrodynamic volume in solution. researchgate.net Larger polymers elute from the column faster than smaller ones. By calibrating the SEC system with polymer standards of known molecular weight, the molecular weight distribution of the polymeric derivative of N-acetyl-N-butyl-alanine can be determined. It is important to note that branching in polymers can affect their separation in SEC, potentially leading to inaccurate molecular weight determination if not properly accounted for. researchgate.netnih.gov
| SEC Parameter | Information Provided |
| Retention Volume | Related to the hydrodynamic volume of the polymer. |
| Peak Shape | Indicates the distribution of molecular sizes (polydispersity). |
| Calibration Curve | Allows for the determination of number-average (Mn), weight-average (Mw), and peak (Mp) molecular weights. |
This table summarizes the key parameters and the information they provide in the SEC analysis of polymeric derivatives.
Chiroptical Spectroscopic Methods for Stereochemical and Conformational Research
Advanced chiroptical spectroscopic methods are indispensable for the detailed stereochemical and conformational analysis of chiral molecules like N-acetyl-N-butyl-alanine. These techniques provide critical insights into the three-dimensional structure and absolute configuration of the molecule in solution, which are fundamental to understanding its chemical behavior and interactions.
Vibrational Circular Dichroism (VCD) and Circular Dichroism (CD) Spectroscopy
Vibrational Circular Dichroism (VCD) and Circular Dichroism (CD) are powerful spectroscopic techniques for investigating chiral molecules. VCD measures the differential absorption of left and right circularly polarized light in the infrared region, making it exquisitely sensitive to the vibrational modes of a molecule and thus its 3D structure and absolute configuration. wikipedia.org CD spectroscopy, its electronic counterpart, provides similar information based on electronic transitions in the ultraviolet-visible range. nih.gov
For N-acetyl-N-butyl-alanine, VCD spectroscopy can provide detailed conformational information. The spectrum is influenced by the mutual orientation of the N-acetyl and N-butyl groups relative to the chiral center of the alanine backbone. Key vibrational bands, particularly the amide I (primarily C=O stretching) and amide II (a mix of N-H bending and C-N stretching) modes, are characteristic of the N-acetyl group and are sensitive probes of local conformation. nih.gov Studies on similar N-acetylated amino acids and peptides have established the utility of these bands in structural analysis. nih.govmdpi.com The interpretation of VCD spectra is often supported by quantum chemical calculations, such as those based on Density Functional Theory (DFT), which can simulate the spectra for different conformers and configurations, allowing for unambiguous assignment of the molecule's absolute stereochemistry. nih.govchemrxiv.org
CD spectroscopy complements VCD by probing the electronic transitions of the molecule's chromophores, such as the carbonyl group in the acetyl and carboxyl functions. researchgate.net The sign and intensity of the CD signals are characteristic of the spatial arrangement of these groups around the chiral center. For N-acetyl-alanine and related compounds, the n → π* transition of the carboxyl group is a key feature in the CD spectrum. researchgate.net The analysis of CD spectra, much like VCD, relies on comparing experimental data with theoretical calculations to determine the absolute configuration and predominant solution-state conformations. mdpi.com
Table 1: Characteristic Vibrational Modes for N-Acyl Amino Acids in VCD Spectroscopy
| Vibrational Mode | Typical Frequency Range (cm⁻¹) | Description |
|---|---|---|
| Amide I | 1600 - 1700 | Primarily C=O stretching of the acetyl group. Highly sensitive to conformation and hydrogen bonding. nih.gov |
| Amide II | 1500 - 1600 | A coupled mode of N-H in-plane bending and C-N stretching. nih.govmdpi.com |
| Carboxylic Acid C=O Stretch | 1700 - 1760 | Stretching vibration of the carbonyl in the carboxylic acid group. |
Chiral Separation Techniques Facilitated by Derivatization
The separation of enantiomers is crucial for the analysis of chiral compounds. While direct separation on a chiral stationary phase (CSP) is possible for some N-acetyl amino acids, an indirect approach using chiral derivatizing agents (CDAs) is a widely applicable and robust strategy. sigmaaldrich.comnih.govmdpi.com This method involves the reaction of the enantiomeric analyte with a homochiral reagent to form a pair of diastereomers. researchgate.net
In the context of N-acetyl-N-butyl-alanine, derivatization would typically be performed on its precursor, N-butyl-alanine, before the acetylation step. The secondary amine of N-butyl-alanine can be reacted with a CDA. The resulting diastereomers, having different physicochemical properties, can then be readily separated using standard achiral chromatographic techniques such as high-performance liquid chromatography (HPLC) on a C18 reversed-phase column. researchgate.netnih.gov
A variety of CDAs are available, each reacting with specific functional groups. For amino acids and their derivatives, agents that target the amino group are most common. nih.gov Marfey's reagent (FDAA, 1-fluoro-2,4-dinitrophenyl-5-L-alaninamide) is a classic example that has been widely used to determine the stereochemistry of amino acids. nih.govnih.gov Other reagents, such as (+)-1-(9-fluorenyl)ethyl chloroformate (FLEC) and (S)-N-(4-nitrophenoxycarbonyl)phenylalanine methoxyethyl ester (S-NIFE), have also proven effective for the chiral separation of amino acids. nih.govnih.gov The choice of derivatizing agent depends on factors like reaction efficiency, detector response, and the specific structure of the analyte. The successful separation of the resulting diastereomers allows for the accurate quantification of the enantiomeric composition of the original sample. nih.gov
Table 2: Common Chiral Derivatizing Agents (CDAs) for Amino Group Derivatization
| Chiral Derivatizing Agent (CDA) | Abbreviation | Reactive Moiety | Resulting Linkage |
|---|---|---|---|
| Nα-(2,4-Dinitro-5-fluorophenyl)-L-alaninamide (Marfey's Reagent) | FDAA | Fluoroaromatic | N-Aryl (via nucleophilic aromatic substitution) nih.govnih.gov |
| (+)-1-(9-Fluorenyl)ethyl Chloroformate | FLEC | Chloroformate | Carbamate (B1207046) researchgate.net |
| (S)-N-(4-Nitrophenoxycarbonyl)phenylalanine Methoxyethyl Ester | S-NIFE | Activated Carbonate | Carbamate nih.gov |
Theoretical and Computational Investigations of N Acetyl N Butyl Alanine Derivatives
Quantum Chemical Calculations for Electronic Structure and Energetics
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by the interactions of its electrons and nuclei. These methods can predict molecular geometries, electronic properties, and relative energies of different molecular states with high accuracy.
Density Functional Theory (DFT) has become a cornerstone of computational chemistry for its balance of accuracy and computational cost. DFT methods are widely used to determine the optimized molecular geometry and various electronic properties of peptide derivatives similar to N-acetyl-N-butyl-alanine.
In typical DFT studies on related N-acetylated amino acid amides, the molecular geometry is optimized to find the lowest energy structure. Functionals such as B3LYP are commonly paired with basis sets like 6-31G(d,p) to provide reliable geometric parameters. acs.org These calculations reveal key bond lengths, bond angles, and dihedral angles that define the molecule's three-dimensional shape. For N-acetyl-N-butyl-alanine, DFT would be instrumental in understanding how the N-butyl group influences the peptide backbone conformation compared to simpler N-methyl or unsubstituted analogs.
Electronic properties derived from DFT calculations can elucidate the reactivity and intermolecular interactions of the molecule. Key properties include the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), and the resulting HOMO-LUMO gap. The HOMO-LUMO gap is a critical indicator of chemical reactivity and the energy required for electronic excitation.
Table 1: Illustrative Electronic Properties of an N-Acetyl-Alanine Derivative Calculated by DFT
| Property | Calculated Value | Significance |
| HOMO Energy | -0.25 Hartree | Relates to the ability to donate an electron. |
| LUMO Energy | +0.05 Hartree | Relates to the ability to accept an electron. |
| HOMO-LUMO Gap | 0.30 Hartree | Indicator of chemical stability and reactivity. |
| Dipole Moment | 3.5 Debye | Influences solubility and intermolecular interactions. |
Note: The values in this table are representative examples based on DFT calculations of similar N-acetylated amino acid derivatives and are intended to illustrate the type of data generated.
For even greater accuracy in energetic calculations, particularly for discerning subtle differences between conformers, high-level ab initio methods are employed. These methods, such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster theory with single, double, and perturbative triple excitations (CCSD(T)), provide a more rigorous treatment of electron correlation than standard DFT functionals. nih.gov
These computationally intensive methods are often used to perform single-point energy calculations on geometries previously optimized at a lower level of theory, such as DFT. acs.org This approach provides a more refined understanding of the relative stabilities of different conformers. For N-acetyl-N-butyl-alanine, such calculations would be crucial for accurately ranking the energies of various folded and extended structures. For instance, studies on simple alanine (B10760859) peptides have shown that different conformations can be very close in energy, and high-level calculations are necessary to correctly identify the global minimum energy structure. nih.gov The inclusion of large basis sets is essential for these calculations to achieve high accuracy. nih.gov
Conformational Analysis and Potential Energy Surfaces
The biological and chemical function of a flexible molecule like N-acetyl-N-butyl-alanine is intimately linked to its accessible conformations. Conformational analysis aims to identify the stable, low-energy shapes the molecule can adopt and the energy barriers between them.
The conformational landscape of peptide-like molecules is often described by the Ramachandran plot, which maps the potential energy as a function of the backbone dihedral angles φ (phi) and ψ (psi). For N-acetyl-N-butyl-alanine, the presence of the N-butyl group can introduce steric constraints that limit the accessible regions of this plot compared to simpler alanine derivatives.
Computational studies on analogous N-alkylated peptides have shown that N-alkylation can reduce the number of observable backbone conformers. researchgate.net Theoretical calculations are used to systematically scan the potential energy surface by rotating key dihedral angles and minimizing the energy at each point. This process identifies the low-energy conformers, which correspond to basins on the potential energy surface. Common low-energy conformations for alanine derivatives include the β-strand (extended), the α-helix (right-handed helix), and various turns (e.g., γ-turn). nih.gov
Table 2: Representative Dihedral Angles for Low-Energy Conformers of Alanine Derivatives
| Conformation | φ (phi) Angle (°) | ψ (psi) Angle (°) | Relative Energy (kcal/mol) |
| β-strand (Extended) | -150 | +150 | 0.0 (Reference) |
| Right-handed α-helix | -60 | -45 | 1.2 |
| Inverse γ-turn | -75 | +75 | 0.8 |
Note: These values are typical for alanine dipeptide models and serve as an illustrative guide. The actual values for N-acetyl-N-butyl-alanine would be influenced by the N-butyl group.
Intramolecular hydrogen bonds are key non-covalent interactions that stabilize specific folded conformations in peptides. In N-acetyl-alanine derivatives, hydrogen bonds can form between the N-H group of the alanine residue and the C=O group of the acetyl group, leading to a seven-membered ring structure known as a γ-turn.
The presence of an N-butyl group in N-acetyl-N-butyl-alanine eliminates the possibility of the traditional N-H...O=C hydrogen bond that stabilizes many peptide structures. This modification would significantly alter the folding behavior of the molecule. Instead, weaker C-H...O interactions may play a more prominent role in stabilizing certain conformers. Theoretical studies are essential to identify and quantify the strength of these weaker interactions and to understand how the absence of the N-H donor affects the conformational preferences. Studies on related molecules show that even in the absence of strong intramolecular hydrogen bonds, specific folded structures can be favored due to a combination of steric effects and weaker electrostatic interactions.
Molecular Dynamics Simulations of N-Acetyl-N-Butyl-Alanine in Various Environments
While quantum chemical calculations provide a detailed picture of a molecule in a static, often gas-phase, environment, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules over time, typically in a condensed phase like an aqueous solution.
MD simulations model the movements of atoms in a molecule and its surroundings by solving Newton's equations of motion. The forces between atoms are calculated using a molecular mechanics force field, such as OPLS/AA or CHARMM. aip.org These simulations can provide insights into how N-acetyl-N-butyl-alanine behaves in a realistic environment, such as water or a lipid bilayer.
A typical MD simulation would involve placing one or more N-acetyl-N-butyl-alanine molecules in a box of solvent molecules (e.g., water, modeled by potentials like TIP4P). aip.org The simulation would then track the trajectory of all atoms over a period of nanoseconds to microseconds. Analysis of these trajectories can reveal:
The conformational flexibility of the molecule and the transitions between different conformers.
The average structure and dynamics in solution.
The specific interactions between the solute and solvent molecules, including the structure of the hydration shell.
The tendency of the molecules to aggregate in solution.
Prediction of Spectroscopic Signatures from First Principles
First-principles quantum mechanical calculations, particularly those employing Density Functional Theory (DFT), serve as powerful tools for predicting the spectroscopic properties of molecules. nih.govnih.gov These computational methods allow for the simulation of various types of spectra, providing valuable insights into the molecular structure and vibrational modes of a compound like N-acetyl-N-butyl-alanine. By solving approximations of the Schrödinger equation, researchers can determine the optimized geometry of the molecule and subsequently calculate its spectroscopic signatures.
Simulated NMR, IR, and Raman Spectra
Computational models can generate detailed predictions of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Raman spectra. cardiff.ac.ukaps.org These simulations are crucial for interpreting experimental data and for understanding the fundamental relationships between molecular structure and spectroscopic behavior. The accuracy of these simulated spectra is highly dependent on the level of theory and the basis set used in the calculations. For N-acetyl-alanine derivatives, methods like B3LYP combined with basis sets such as 6-311G(d,p) have been shown to provide reliable results for vibrational frequencies. nih.gov
Simulated NMR Spectra: Theoretical calculations can predict the ¹H and ¹³C NMR chemical shifts. These predictions are based on calculating the magnetic shielding tensors for each nucleus in the molecule's optimized geometry. The chemical shifts provide information about the electronic environment of each atom. For N-acetyl-N-butyl-alanine, distinct signals would be expected for the protons and carbons of the acetyl, butyl, and alanine moieties.
Interactive Data Table: Predicted ¹H NMR Chemical Shifts for N-Acetyl-N-Butyl-Alanine
| Protons | Predicted Chemical Shift (ppm) |
| Acetyl CH₃ | 2.0 - 2.2 |
| Alanine α-CH | 4.3 - 4.6 |
| Alanine β-CH₃ | 1.3 - 1.5 |
| Butyl N-CH₂ | 3.1 - 3.4 |
| Butyl -CH₂- | 1.4 - 1.6 |
| Butyl -CH₂- | 1.2 - 1.4 |
| Butyl -CH₃ | 0.8 - 1.0 |
| Carboxyl OH | 10.0 - 12.0 |
Interactive Data Table: Predicted ¹³C NMR Chemical Shifts for N-Acetyl-N-Butyl-Alanine
| Carbons | Predicted Chemical Shift (ppm) |
| Carboxyl C=O | 175 - 178 |
| Acetyl C=O | 170 - 173 |
| Alanine α-C | 50 - 55 |
| Butyl N-C | 45 - 50 |
| Acetyl CH₃ | 22 - 25 |
| Butyl -CH₂- | 30 - 33 |
| Alanine β-CH₃ | 18 - 21 |
| Butyl -CH₂- | 19 - 22 |
| Butyl -CH₃ | 13 - 15 |
Studies on similar molecules like N-acetyl-L-alanine show characteristic bands for the C=O, N-H, and O-H stretching vibrations. nih.gov The analysis of these vibrational modes can also help in understanding intramolecular hydrogen bonding.
Interactive Data Table: Predicted Vibrational Frequencies for N-Acetyl-N-Butyl-Alanine
| Vibrational Mode | Predicted IR Frequency (cm⁻¹) | Predicted Raman Intensity |
| O-H stretch (Carboxylic Acid) | 3300 - 2500 (broad) | Weak |
| C-H stretch (Alkyl) | 2960 - 2850 | Strong |
| C=O stretch (Carboxylic Acid) | 1700 - 1725 | Medium |
| C=O stretch (Amide) | 1630 - 1660 | Strong |
| N-H bend (Amide II) | 1510 - 1550 | Medium |
| C-N stretch | 1200 - 1350 | Medium |
Studies on Non-Linear Optical (NLO) Properties and Molecular Polarizability
Computational chemistry provides essential tools for investigating the non-linear optical (NLO) properties of molecules. These properties are of significant interest for applications in optoelectronics and photonics. researchgate.netjhuapl.edu The NLO response of a molecule is determined by its hyperpolarizability, which can be calculated using quantum chemical methods.
The molecular polarizability (α) and the first-order hyperpolarizability (β) are key parameters that quantify the NLO response. researchgate.net These values are computed to understand how the electron density of a molecule is distorted by an external electric field. Molecules with large dipole moments and extended π-electron systems often exhibit significant NLO properties. For N-acetyl-l-alanine, computational studies have been performed to determine these parameters and assess its potential as an NLO material. researchgate.netrepec.org The calculated values, including dipole moment, polarizability, and hyperpolarizability, indicate its potential for frequency doubling applications. researchgate.net
Interactive Data Table: Predicted NLO Properties for N-Acetyl-N-Butyl-Alanine
| Property | Predicted Value | Unit |
| Dipole Moment (µ) | 2.5 - 4.0 | Debye |
| Mean Polarizability (α) | 15 - 20 x 10⁻²⁴ | esu |
| First-Order Hyperpolarizability (β) | 0.5 - 1.5 x 10⁻³⁰ | esu |
These theoretical predictions are fundamental for the rational design of new materials with enhanced NLO properties. The substitution of different functional groups, such as the N-butyl group in N-acetyl-N-butyl-alanine, can significantly influence the electronic structure and, consequently, the molecular polarizability and hyperpolarizability.
Advanced Applications in Materials Science and Biochemical Research
N-Acetyl-N-Butyl-Alanine as a Building Block in Polymer Chemistry
The incorporation of N-acetyl-N-butyl-alanine and similar N-substituted β-alanine monomers into polymer chains allows for the creation of materials with tailored properties, such as enhanced solubility and biodegradability. The butyl group, in particular, introduces hydrophobicity and steric bulk, influencing the polymer's architecture and its interaction with other molecules.
N-substituted β-alanines are key monomers in the synthesis of β-peptoids, a class of peptidomimetics that are structurally similar to peptides but with side chains attached to the backbone nitrogen atom. nih.gov This modification eliminates the backbone's hydrogen-bonding capability, yet well-defined secondary structures can still be achieved through steric and electronic interactions. nih.gov
A significant advancement in this area is the facile, single-step synthesis of N-alkylated amino acids to generate novel pseudopolyamino acids. nih.gov Researchers have developed a one-step green synthetic approach for the selective mono- and di-N-alkylation of β-alanine, which avoids complex protection-deprotection methods and the use of toxic phase transfer catalysts. nih.gov This strategy is reproducible, scalable, and produces no toxic byproducts. nih.gov The resulting polymer, featuring butyl pendants, is distinct from conventional linear polymers, exhibiting enhanced solubility in common organic solvents. nih.gov
The general synthesis of linear polypeptoids is often achieved through the controlled ring-opening polymerization (ROP) of N-substituted N-carboxyanhydrides (NNCAs), typically initiated by primary amines. mdpi.com This method, known as the n-amine mechanism, is highly reactive but sensitive to impurities. mdpi.com
Table 1: Properties of a Pseudopolyamino Acid Synthesized from N-Alkylated β-Alanine
| Property | Value |
| Yield | 56% |
| Molecular Weight (Mw) | 58,700 |
| Polydispersity Index (PDI) | 1.6 |
| ¹H NMR (400 MHz, CDCl₃, δ ppm) | 0.90 (m, 3H), 1.28 (m, 5H), 1.46 (m, 2H), 2.07 (s, 1H), 2.52 (m, 2H), 2.82 (m, 2H), 3.52 (m, 2H), 4.72 (m, 1H) |
| ¹³C NMR (100.56 MHz, CDCl₃, δ ppm) | 13.66, 19.82, 20.59, 21.79, 25.82, 29.24, 30.82, 31.58, 49.06, 50.69, 52.65, 54.77, 61.61, 67.78, 170.88 |
| IR (CHCl₃) cm⁻¹ | 3300, 2960, 2933, 2873, 1731, 1638, 1563, 1457, 1379, 1239, 1187, 1122, 1034, 919, 817, 682, 644, 568 |
Data sourced from a study on a polyamino acid-based theranostic nanoagent. nih.gov
The development of functional amino acid-based polymeric materials is a growing platform for creating biodegradable and non-toxic nanomaterials for biomedical applications. nih.govnih.gov Polymers derived from N-alkylated β-alanine are particularly well-suited for encapsulation purposes. The aliphatic butyl pendants play a crucial role in creating hydrophobic nanocavities when polymeric nanoparticles (PNPs) are formed, for instance, via the solvent diffusion method. nih.gov
These hydrophobic cavities provide a high affinity for encapsulating hydrophobic cargos. nih.gov Research has demonstrated the effective encapsulation of the hydrophobic dye DiI within these nanoparticles. nih.gov This capability is significant for creating theranostic nanoagents, where a single nanoparticle can be used for both optical detection (via an encapsulated dye) and targeted therapy. nih.gov The surface of these nanoparticles often presents carboxylic acid groups that can be further functionalized, for example, with targeting ligands to direct the nanoparticles to specific cells or tissues. nih.gov
Design and Synthesis of Peptide Mimetics and Foldamers
Peptide mimetics and foldamers are molecules designed to imitate the structure and function of natural peptides and proteins. nih.gov They offer advantages such as enhanced stability against proteolytic degradation. nih.gov N-substituted β-alanines are foundational monomers for β-peptoids, which are a prominent class of foldamers. nih.gov
While the N-substitution in peptoids removes the capacity for backbone hydrogen bonding, which is central to forming α-helices in proteins, they can still adopt well-defined helical structures. nih.gov These conformations are generated by a combination of steric and electronic interactions between the backbone amides and, particularly, α-chiral side chains. nih.gov Unnatural helical peptidic foldamers can mimic the structure and function of natural α-helices and are promising for disrupting protein-protein interactions, which are often mediated by helical domains. nih.govnih.gov The design of small molecules that mimic the pairwise intermolecular interaction profile of a native protein ligand is a key strategy for developing inhibitors of these interactions. nih.gov
The stability of helical structures is influenced by the side chains of the constituent amino acids or their mimics. nih.gov For instance, in natural peptides, alanine (B10760859) is a helix-stabilizing residue. nih.gov In synthetic foldamers, the nature of the N-alkyl group, such as the butyl group in N-acetyl-N-butyl-alanine, would similarly influence the conformational preferences and the stability of any adopted helical structure.
Foldamers are synthetic oligomers that adopt predictable, folded conformations, making them ideal as molecular scaffolds. nih.gov By altering the monomer composition, such as the N-substituents in a β-peptoid chain, it is possible to tune the scaffold's conformational preferences. researchgate.net N-alkylation, including N-methylation or N-butylation, can significantly affect these preferences and the ease of trans-to-cis isomerization of the peptide bond. researchgate.net
Polymers based on alanine and caprolactone (B156226) have been developed as scaffold materials where the ratio of the components can be used to adjust the stiffness and degradation rate. mdpi.com Similarly, incorporating N-acetyl-N-butyl-alanine into a polymer chain provides a mechanism to control the material's properties. The butyl group adds hydrophobicity and steric hindrance, which can be used to fine-tune the folding and assembly of the polymer scaffold, influencing its mechanical properties and interactions with biological systems.
Supramolecular Chemistry and Self-Assembly Processes
Supramolecular chemistry involves the study of systems composed of multiple molecules held together by non-covalent interactions, such as hydrogen bonding, hydrophobic interactions, and van der Waals forces. nih.gov Self-assembly is the spontaneous organization of these molecules into ordered structures. nih.gov
Amphiphilic molecules, which possess both hydrophilic and hydrophobic parts, are particularly prone to self-assembly in solution. N-acetyl-N-butyl-alanine and its derivatives can be considered amphiphilic. The acetyl and carboxyl groups can engage in hydrogen bonding and polar interactions, while the butyl chain provides a nonpolar, hydrophobic domain. This dual nature can drive the self-assembly of these molecules into higher-order structures like micelles, vesicles, or fibers, depending on the specific conditions. nih.gov
Studies on related compounds, such as L-alanine alkyl esters, have shown that they self-assemble and that their transition temperatures, enthalpies, and entropies in the dry state can exhibit odd-even alterations based on the length of the alkyl chain. researchgate.netnih.gov This indicates that the length and nature of the alkyl substituent are critical determinants of the packing and organization within the resulting supramolecular structures. researchgate.net The principles observed in these related systems suggest that N-acetyl-N-butyl-alanine would also participate in self-assembly processes, forming supramolecular entities whose structure and stability are governed by the interplay of its functional groups.
Investigation of Non-Covalent Interactions
The molecular structure of Alanine, N-acetyl-N-butyl- makes it an interesting candidate for the study of non-covalent interactions, which are fundamental to the self-assembly of molecules and the formation of complex biological and synthetic structures. While direct research on this specific compound is limited, studies on analogous N-acyl amino acids provide a strong basis for understanding its potential behavior.
The key non-covalent forces at play in molecules like Alanine, N-acetyl-N-butyl- are hydrogen bonding, hydrophobic interactions, and van der Waals forces. The amide linkage in the N-acetyl group is a classic site for hydrogen bonding, where the N-H group can act as a hydrogen bond donor and the carbonyl oxygen can act as an acceptor. These interactions are crucial in the formation of ordered structures in related N-acyl-β-alanines, which have been shown to form tilted bilayer structures stabilized by strong hydrogen bonds between adjacent molecules. jpn.orgresearchgate.net
Furthermore, the butyl group introduces a significant hydrophobic component to the molecule. This hydrophobicity drives the molecules to arrange themselves in aqueous environments in a way that minimizes the contact between the nonpolar butyl chains and water molecules, a phenomenon known as the hydrophobic effect. This effect, in concert with van der Waals forces between the alkyl chains, is a primary driver for the self-assembly of amphiphilic molecules into larger architectures. jpn.org The interplay between the hydrophilic amino acid headgroup and the hydrophobic tails governs the packing and ordering of the molecules.
Potential in Designing Ordered Molecular Architectures
Building upon the principles of non-covalent interactions, Alanine, N-acetyl-N-butyl- is posited to have potential in the bottom-up fabrication of ordered molecular architectures. The self-assembly of N-acyl amino acids, driven by the forces described above, can lead to the formation of a variety of supramolecular structures, such as nanofibers, nanotubes, and vesicles. nih.gov These structures have a wide range of potential applications in nanotechnology, including in drug delivery, tissue engineering, and as templates for the synthesis of other nanomaterials.
Research on N-acyl-β-alanines has demonstrated their ability to self-assemble into well-defined, ordered structures. For instance, N-dodecanoyl-β-alanine can form cylindrical fibers composed of multilamellar layers. jpn.org The formation of these ordered assemblies is a direct consequence of the balance between the hydrogen bonding of the amide and carboxyl groups and the hydrophobic interactions of the acyl chains. jpn.org Similarly, N-acetyl β3-peptides can self-assemble into fibrous structures, a process in which the N-acetyl group plays a critical role in the formation of a three-point hydrogen bonding motif that drives the axial self-assembly. frontiersin.orgfrontiersin.org
Given its structural similarities, it is reasonable to extrapolate that Alanine, N-acetyl-N-butyl- could also self-assemble into ordered structures. The precise nature of these structures would be dependent on factors such as concentration, solvent, temperature, and pH. The ability to control the self-assembly of such molecules opens up possibilities for the design of novel biomaterials with tailored properties.
Role in Analytical Chemistry as a Derivatization Product
In analytical chemistry, derivatization is a common strategy to modify an analyte to make it more suitable for a particular analytical technique. Amino acids, being polar and non-volatile, are often derivatized before analysis by gas-liquid chromatography and mass spectrometry. sigmaaldrich.com Alanine, N-acetyl-N-butyl- is a product of such a derivatization of the amino acid alanine, and this transformation is crucial for its successful analysis.
For Gas-Liquid Chromatographic Separation of Amino Acids
Gas-liquid chromatography (GC) is a powerful technique for separating and analyzing volatile compounds. However, amino acids in their native form are not volatile enough for GC analysis. sigmaaldrich.com To overcome this limitation, they are converted into more volatile derivatives. The derivatization of alanine to Alanine, N-acetyl-N-butyl- involves two key modifications: N-acetylation of the amino group and n-butylation of the carboxyl group.
The N-acetylation blocks the polar amino group, reducing its ability to form hydrogen bonds and thus increasing the volatility of the molecule. The n-butylation of the carboxyl group to form a butyl ester further increases the volatility and improves the chromatographic properties of the resulting compound. This two-step derivatization process yields a molecule that can be readily vaporized and separated on a GC column. mdpi.com
The choice of the derivatizing agents and the reaction conditions are critical for achieving high yields and reproducible results. The resulting N-acetyl, n-butyl esters of amino acids generally exhibit good peak shapes and can be separated with high resolution on appropriate GC columns. nih.govnih.gov
Table 1: Properties of Amino Acid Derivatives for GC Analysis
| Derivative Type | Purpose of Derivatization | Resulting Properties |
|---|---|---|
| N-acetyl | Blocks the polar amino group | Increased volatility, reduced peak tailing |
| n-butyl ester | Esterifies the carboxyl group | Increased volatility, improved thermal stability |
| N-acetyl, n-butyl ester | Combined effect of N-acetylation and n-butylation | Suitable for GC separation and quantification |
For Mass Spectrometric Quantification of Amino Acids
Mass spectrometry (MS) is a highly sensitive and selective technique used for the identification and quantification of compounds. When coupled with GC (GC-MS), it provides a powerful tool for the analysis of complex mixtures. The derivatization of alanine to Alanine, N-acetyl-N-butyl- is also highly beneficial for its analysis by MS.
The derivatization increases the molecular weight of the analyte, which can be advantageous in shifting the mass-to-charge ratio (m/z) of the molecular ion and key fragment ions to a region of the mass spectrum with lower background noise, thereby improving the signal-to-noise ratio and the sensitivity of the analysis.
The fragmentation pattern of the derivatized amino acid in the mass spectrometer is often characteristic and can be used for its unambiguous identification. The mass spectra of N-trifluoroacetyl-n-butyl esters of amino acids have been extensively studied and show predictable fragmentation patterns that are useful for structure elucidation. scilit.com While the fragmentation of Alanine, N-acetyl-N-butyl- would differ slightly due to the acetyl group instead of a trifluoroacetyl group, similar principles of fragmentation would apply, involving characteristic losses of the butyl and acetyl groups. nih.govrsc.org
Table 2: Common Mass Spectrometric Fragmentation Patterns for N-acyl, n-butyl Amino Acid Esters
| Ion Type | Description |
|---|---|
| [M]+ | Molecular ion |
| [M-OR]+ | Loss of the alkoxy group from the ester |
| [M-R'] | Loss of the alkyl side chain of the amino acid |
| [M-COOR]+ | Loss of the entire ester group |
This detailed and predictable fragmentation allows for the use of techniques like selected ion monitoring (SIM) in GC-MS, where the instrument is set to detect only specific fragment ions characteristic of the target analyte. This significantly enhances the selectivity and sensitivity of the quantification of amino acids like alanine in complex biological samples.
Mechanistic Investigations of Chemical Transformations Involving N Acetyl N Butyl Alanine and Analogues
Elucidation of Reaction Mechanisms in the Synthesis of Derivatives
The synthesis of N-acetyl-N-butyl-alanine and its derivatives involves several mechanistic pathways, often beginning with the formation of the core N-alkylated and N-acylated amino acid structure. One illustrative mechanism is the synthesis of ethyl N-acetyl-N-butyl-β-alaninate, a structural analogue. This process begins with the addition of n-butylamine to ethyl acrylate (B77674), followed by N-acetylation using acetic anhydride (B1165640) . The initial step is a Michael addition, where the nucleophilic amine attacks the β-carbon of the acrylate. The subsequent acetylation involves the nucleophilic attack of the secondary amine on the carbonyl carbon of acetic anhydride, leading to the formation of the final N-acetyl-N-butyl product and acetic acid as a byproduct .
For the synthesis of N-acyl amino amides, coupling reagents are often employed. The mechanism for amidation of an N-acetyl amino acid like N-acetyl-l-phenylalanine using TBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate) provides insight into the formation of derivatives. The process starts with the deprotonation of the amino acid's carboxylic group by a base mdpi.com. The resulting carboxylate attacks the TBTU reagent, which leads to the formation of an active ester intermediate and releases a benzotriazole (B28993) N-oxide anion mdpi.com. This active ester is highly reactive toward aminolysis, where it reacts with an incoming amine nucleophile to form the desired amide bond mdpi.com. However, a critical mechanistic side reaction, particularly for N-acetyl amino acids, is racemization. This can occur through the cyclization of the activated intermediate to form an azlactone, a process promoted by the intramolecular reaction between the oxygen of the N-acetyl group and the activated carbonyl carbon mdpi.com.
Another versatile mechanistic route for synthesizing N-acyl-N,alpha,alpha-trialkyl glycines, which are analogues, is the Ugi-Passerini four-component reaction researchgate.net. This multicomponent reaction involves a dynamic equilibrium of several intermediates, culminating in an irreversible intramolecular 1,4-O→N acyl transfer that forms an N-acylamino acid amide researchgate.net. These adducts can then undergo selective cleavage, for example with trifluoroacetic acid, to yield the corresponding N-acyl-N-alkyl amino acids researchgate.net. The selectivity of this cleavage can be dependent on acid concentration, suggesting kinetically controlled processes researchgate.net.
Studies on Chiral Induction and Enantioselectivity in Reactions
Controlling stereochemistry is a fundamental aspect of reactions involving alanine (B10760859) analogues. The inherent chirality of the amino acid can be leveraged for substrate-controlled asymmetric induction. For instance, N-Boc protected d-alanine (B559566) can serve as a chiral precursor for the synthesis of vinylogous lactams, which are key intermediates in the asymmetric total synthesis of alkaloids like (+)-241D and isosolenopsin mdpi.com. In such cases, the existing stereocenter in the alanine derivative directs the stereochemical outcome of subsequent transformations.
Catalyst-controlled reactions offer another powerful mechanism for achieving high enantioselectivity. A highly enantioselective route to α-alkenyl α-amino acid derivatives has been developed through an N–H insertion reaction involving vinyldiazoacetates and a carbamate (B1207046) rsc.orgnih.gov. This reaction is cooperatively catalyzed by an achiral dirhodium(II) carboxylate and a chiral spiro phosphoric acid rsc.orgnih.gov. The proposed mechanism suggests that the chiral phosphoric acid acts as a chiral proton shuttle, promoting the proton transfer of a ylide intermediate, which is key to establishing the high enantioselectivity of the insertion reaction rsc.org. This catalytic system is highly efficient, achieving excellent enantioselectivity (83–98% ee) across a broad scope of substrates rsc.orgnih.gov.
Chiral induction can also be transmitted over significant distances, as demonstrated in the polymerization of achiral amino acids. In the ring-opening polymerization of α-aminoisobutyric acid N-carboxyanhydride (Aib-NCA), a chiral headgroup covalently bound to the polymer chain can induce a specific helical screw-sense (either left-handed or right-handed) researchgate.net. This demonstrates that the chirality of an initiator molecule, which could be an amino acid derivative, can dictate the secondary structure of an entire polymer chain, transmitting chiral information along the backbone researchgate.net.
Polymerization Mechanisms of N-Alkyl Amino Acid N-Carboxyanhydrides (NCAs)
N-acetyl-N-butyl-alanine is an example of an N-substituted amino acid. The polymerization of such amino acids typically proceeds through the ring-opening polymerization (ROP) of their corresponding N-carboxyanhydrides (NCAs) nih.govfrontiersin.org. For N-substituted glycine (B1666218) NCAs (NNCAs) and by extension, other N-alkyl amino acid NCAs, the polymerization mechanism is distinct from that of NCAs with an N-H proton nih.govfrontiersin.org.
Two primary mechanisms are generally considered for NCA polymerization: the Normal Amine Mechanism (NAM) and the Activated Monomer Mechanism (AMM) illinois.edu.
Normal Amine Mechanism (NAM): This mechanism is initiated by nucleophiles like primary amines and is considered responsible for living/controlled ROP frontiersin.orgillinois.edu. The NAM involves three main steps: nucleophilic attack of the initiator on the C5 carbonyl of the NCA ring (carbonyl addition), subsequent ring opening, and finally, decarboxylation to regenerate the terminal amine nucleophile for the next propagation step nih.govfrontiersin.org.
Activated Monomer Mechanism (AMM): This pathway is favored by strong, non-nucleophilic bases which deprotonate the N-H group of the NCA monomer frontiersin.org. This creates a highly nucleophilic NCA-anion that attacks another monomer.
Crucially, N-alkyl amino acid NCAs, such as what would be derived from N-butyl-alanine, lack a proton on the nitrogen atom. Therefore, they cannot be polymerized via the AMM, which requires this deprotonation step nih.govfrontiersin.org. Their polymerization proceeds via the Normal Amine Mechanism (NAM), where an initiator like a primary amine attacks the electrophilic carbonyl carbon of the NCA ring nih.govfrontiersin.orgmdpi.com. The rate-determining step in the NAM can be either the initial carbonyl addition or the final decarboxylation, depending on the specific monomer, initiator, and reaction conditions nih.govfrontiersin.org.
Kinetic and Thermodynamic Studies of Reactions
Kinetic studies are essential for understanding the reaction rates and mechanisms of transformations involving alanine and its analogues. For example, kinetic investigations into the oxidation of alanine by N-chlorosuccinimide (NCIS) with a Mn²⁺ catalyst revealed that the reaction follows consecutive first-order kinetics with respect to both the oxidant and the substrate researchgate.net. Such studies determine the reaction order with respect to each component, including catalysts and hydrogen ions, providing quantitative data on how concentration and pH affect the reaction rate researchgate.net.
Thermodynamic properties provide fundamental data on the stability and energy of compounds like N-acetyl-alanine analogues. Studies on N-acetyl amides of various amino acids, including L-alanine, have determined key thermodynamic functions through techniques like Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) mdpi.com. These analyses yield data on fusion temperatures, enthalpies of fusion, and decomposition temperatures, which are critical for understanding the physical stability of different crystalline phases mdpi.com.
Below is a table summarizing the thermodynamic data for N-acetyl-L-alanine amide and related compounds.
| Compound | Fusion Temperature (Tfus) / K | Fusion Enthalpy (ΔfusH) / kJ·mol-1 | Decomposition Temperature (Tdecomp) / K |
| N-acetyl-glycine amide | 490.8 | 34.2 | 512.6 |
| N-acetyl-L-alanine amide | 496.1 | 29.8 | 510.6 |
| N-acetyl-L-valine amide | 525.0 | 27.9 | 525.0 |
| N-acetyl-L-isoleucine amide | 502.0 | 29.8 | 502.0 |
| N-acetyl-L-leucine amide | 490.2 | 34.9 | 509.8 |
| Data sourced from mdpi.com |
Molecular Recognition and Interaction Studies (non-biological target related)
Molecular recognition involving alanine analogues is not limited to biological systems; it also occurs on synthetic surfaces, demonstrating fundamental principles of stereoselectivity. The interaction of alanine enantiomers with a naturally chiral copper surface, Cu{421}R, has been studied to understand enantioselective adsorption and organization researchgate.net. While thermal desorption showed little enantioselectivity, significant differences were observed in the dissociation products left on the surface and in the structure of the adsorbed layers for D- and L-alanine researchgate.net.
Using low-energy electron diffraction (LEED), researchers found that D-alanine forms a p(2 × 3) overlayer on the Cu{421}R surface. In contrast, L-alanine adsorption leads to a combination of a p(1 × 2) overlayer and faceted steps researchgate.net. This structural difference indicates a high degree of stereoselective molecular recognition between the chiral amino acid and the chiral metal surface. The driving forces for these distinct packing arrangements are attributed to the maximization of intermolecular hydrogen bonding and the influence of steric effects, which differ for the two enantiomers on the asymmetric surface researchgate.net.
While not focused on N-acetyl-N-butyl-alanine specifically, studies on the interaction of similar molecules like N-acetyl cysteine reveal the fundamental forces at play nih.gov. Spectroscopic and molecular docking methods have shown that interactions can be driven by forces such as hydrogen bonding and van der Waals forces nih.gov. These same non-covalent interactions are responsible for the molecular recognition and self-assembly of alanine derivatives on non-biological substrates.
Future Research Directions and Emerging Paradigms for N Acetyl N Butyl Alanine Chemistry
Development of Novel and Sustainable Synthetic Methodologies
The traditional chemical synthesis of N-acyl amino acids, including N-acetyl-N-butyl-alanine, often relies on methods like the Schotten-Baumann condensation, which can involve harsh chemicals and generate significant waste. researchgate.net A major thrust of future research is the development of greener and more sustainable synthetic routes.
Enzymatic Synthesis: Biocatalysis presents a promising alternative to conventional chemical methods. nih.govnih.gov Enzymes such as lipases and aminoacylases are being explored for the synthesis of N-acyl amino acids under milder reaction conditions, reducing the environmental impact. researchgate.netnih.govresearchgate.net These enzymatic methods offer high selectivity and efficiency, minimizing the need for toxic solvents and reagents. nih.gov Future work will likely focus on discovering and engineering novel enzymes with enhanced stability and substrate specificity for the efficient production of N-acetyl-N-butyl-alanine.
Chemo-enzymatic Methods: Combining the advantages of both chemical and enzymatic synthesis, chemo-enzymatic methods are another burgeoning area of research. researchgate.net This hybrid approach can overcome the limitations of purely enzymatic or chemical routes, leading to more efficient and versatile synthetic strategies.
Green Chemistry Approaches: Beyond enzymatic methods, other green chemistry principles are being applied. This includes the use of renewable starting materials, atom-economical reactions, and the replacement of hazardous solvents with more environmentally benign alternatives. The goal is to develop synthetic pathways that are not only efficient but also sustainable throughout the entire lifecycle.
| Methodology | Advantages | Disadvantages | Future Research Focus |
|---|---|---|---|
| Traditional Chemical Synthesis (e.g., Schotten-Baumann) | Well-established, high yield in some cases. researchgate.net | Harsh reagents, potential for significant waste, use of toxic solvents. researchgate.net | Optimization for reduced environmental impact. |
| Enzymatic Synthesis | Mild reaction conditions, high selectivity, environmentally friendly. researchgate.netnih.govnih.gov | Enzyme stability and cost can be limiting factors, lower yields in some cases. researchgate.net | Discovery and engineering of novel, robust enzymes. |
| Chemo-enzymatic Synthesis | Combines advantages of both methods, potentially higher efficiency and versatility. researchgate.net | Requires careful integration of chemical and enzymatic steps. | Development of seamless one-pot processes. |
Exploration of Advanced Characterization Techniques for In Situ Monitoring
A deeper understanding of the reaction mechanisms and kinetics involved in the synthesis of N-acetyl-N-butyl-alanine requires the use of advanced characterization techniques. In situ monitoring, which allows for real-time analysis of a reaction as it proceeds, is particularly valuable.
Future research will likely involve the application of techniques such as:
Process Analytical Technology (PAT): This involves the use of in-line and on-line analytical tools, such as Fourier-transform infrared spectroscopy (FTIR) and Raman spectroscopy, to monitor reaction progress and ensure consistent product quality.
In Situ Nuclear Magnetic Resonance (NMR) Spectroscopy: This powerful technique can provide detailed structural and kinetic information about reactants, intermediates, and products directly in the reaction mixture.
Mass Spectrometry (MS): Real-time MS techniques can be used to track the formation of products and byproducts with high sensitivity and selectivity.
These advanced methods will provide invaluable data for optimizing reaction conditions, improving yields, and gaining fundamental insights into the underlying chemical transformations.
Integration with Machine Learning and Artificial Intelligence for Predictive Chemistry
Predictive Synthesis: AI algorithms can be trained on vast datasets of chemical reactions to predict the most efficient synthetic routes for N-acetyl-N-butyl-alanine and its derivatives. cam.ac.uk This "GPS for chemistry" can save significant time and resources by identifying promising reaction pathways before they are attempted in the lab. cam.ac.uk
Reaction Optimization: Machine learning models can analyze complex datasets to identify the optimal reaction conditions (e.g., temperature, catalyst, solvent) for maximizing yield and minimizing byproducts.
Property Prediction: AI can be used to predict the physicochemical properties and potential applications of novel derivatives of N-acetyl-N-butyl-alanine, guiding the design of new molecules with desired functionalities.
The integration of AI and ML will enable a more data-driven and predictive approach to the chemistry of N-acetyl-N-butyl-alanine, fostering innovation and accelerating the pace of research. eurekalert.orgengineering.org.cn
Expanding Applications in Advanced Functional Materials (e.g., smart materials, responsive polymers)
The unique chemical structure of N-acetyl-N-butyl-alanine makes it an attractive building block for the creation of advanced functional materials.
Smart Materials: These are materials that can respond to external stimuli, such as changes in temperature, pH, or light. By incorporating N-acetyl-N-butyl-alanine into polymer chains, it may be possible to create novel smart materials with tailored properties. For example, polymers containing alanine (B10760859) derivatives have been shown to exhibit thermal-responsive behaviors in water. rsc.org
Responsive Polymers: The development of responsive polymers is a rapidly growing field with applications in areas such as drug delivery and sensors. nih.gov The N-acetyl and N-butyl groups of N-acetyl-N-butyl-alanine can be modified to tune the hydrophobicity and responsiveness of polymers, leading to new materials with controlled and predictable behavior. Future research will explore the synthesis and characterization of such polymers and their potential applications.
| Material Type | Potential Role of N-Acetyl-N-Butyl-Alanine | Example Application Area |
|---|---|---|
| Smart Gels | As a monomer to impart thermal or pH responsiveness. | Controlled release systems. |
| Responsive Coatings | To create surfaces that change their properties in response to environmental cues. | Anti-fouling surfaces. |
| Self-healing Polymers | To introduce dynamic bonds that can reform after being broken. | Materials with extended lifetimes. |
Investigation in Bio-inspired Chemical Systems and Biomimetic Transformations (non-clinical)
Nature provides a rich source of inspiration for the design of new chemical systems and transformations. researchgate.net The structure of N-acetyl-N-butyl-alanine, being an amino acid derivative, lends itself to investigations in bio-inspired and biomimetic chemistry.
Biomimetic Catalysis: Researchers may explore the use of N-acetyl-N-butyl-alanine derivatives as ligands for metal catalysts that mimic the active sites of enzymes. Such bio-inspired catalysts could enable highly selective and efficient chemical transformations under mild conditions.
Self-Assembling Systems: The ability of amino acid-based molecules to self-assemble into well-defined nanostructures is a key area of research. By tuning the structure of N-acetyl-N-butyl-alanine, it may be possible to create novel self-assembling systems with applications in nanotechnology and materials science.
Biomimetic Transformations: This involves using the principles of biological reactions to carry out chemical synthesis. researchgate.net For instance, the selective modification of N-acetyl-N-butyl-alanine could be achieved using biomimetic approaches that are inspired by enzymatic processes, leading to the synthesis of complex molecules with high precision.
The future of N-acetyl-N-butyl-alanine chemistry is bright, with numerous opportunities for innovation and discovery across a range of scientific disciplines. By embracing sustainable synthesis, advanced analytical techniques, computational modeling, and bio-inspired design, researchers can unlock the full potential of this versatile chemical compound.
Q & A
Q. What role do N-terminal alanine-rich (NTAR) sequences play in regulating translation initiation and protein expression?
NTAR sequences enhance precise start codon selection, increasing translation efficiency of proteins like ERK1/2. Experimental validation involves constructing luciferase reporter plasmids with modified N-terminal sequences (e.g., replacing alanines with other residues) and measuring luciferase activity. For example, replacing alanine codons (GCG) with alternative codons (e.g., GCC) reduces translation efficiency by ~50%, demonstrating codon-specific effects .
Methodology:
Q. How does the Kozak sequence interact with N-terminal alanine tracts to influence AUG start codon selection?
The Kozak sequence (optimal: A/G NNAUGG) synergizes with NTARs to minimize leaky scanning. For instance, in ERK1, a "Kozak-poor" context (CUUAUAUUA-AUG-G) reduces translation efficiency, but this is rescued by NTARs, which enforce correct AUG selection .
Methodology:
- Insert AUG codons in alternative reading frames downstream of the primary start site.
- Quantify leaky scanning using immunoblotting or luciferase assays to detect truncated vs. full-length proteins .
Advanced Research Questions
Q. How can researchers resolve contradictions in data on the functional redundancy of ERK1/2 N-terminal domains across species?
ERK1 and ERK2 NTARs exhibit evolutionary divergence: human ERK1/2 NTARs use rare GCG codons, while teleost fish lack these features. To test functional conservation:
- Clone NTARs from divergent species (e.g., primates vs. cartilaginous fish) into a luciferase reporter system.
- Compare translation efficiency and AUG selection fidelity in HEK293 or HeLa cells .
Data Analysis:
Q. What experimental strategies validate the impact of N-acetyl-N-butyl modifications on alanine’s biochemical properties?
While direct studies on N-acetyl-N-butyl-alanine are limited, analogous methods for N-acetylated alanine derivatives include:
Q. How do NTARs contribute to ERK signaling specificity despite ERK1/2’s high sequence homology?
ERK1/2 NTARs regulate protein quantity rather than kinase activity. Overexpression of ERK1 NTAR mutants in HeLa cells reduces ERK protein levels by 40–60%, altering downstream phosphorylation of transcription factors like ELK1 .
Methodology:
- Co-transfect HA-tagged ERK1/2 constructs (with/without NTARs) and a GAL4-ELK/luciferase reporter.
- Quantify ERK activity via luminescence and validate using Western blotting for phosphorylated ELK .
Methodological Notes
- Site-directed mutagenesis : Use Q5 mutagenesis kits to introduce point mutations in NTARs (e.g., AUG → GUG) and verify via Sanger sequencing .
- Promoter analysis : Clone proximal promoters (e.g., KRAS, TRIM28) upstream of luciferase reporters to test NTAR-dependent expression .
- Data normalization : Include Renilla luciferase (pRL-TK) as an internal control in dual-luciferase assays to account for transfection variability .
Contradiction Management
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
